molecular formula C12H17ClN2O2 B11859398 N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride

N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride

Cat. No.: B11859398
M. Wt: 256.73 g/mol
InChI Key: RDHJIAXUSVODOY-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in many bioactive molecules, and a pyrrolidine ring, which is a common structural motif in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced forms of the benzo[d][1,3]dioxole or pyrrolidine rings.

    Substitution: Alkylated derivatives at the pyrrolidine nitrogen.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzo[d][1,3]dioxole moiety is known to interact with proteins involved in cell cycle regulation, potentially causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride is unique due to its specific combination of the benzo[d][1,3]dioxole and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-methylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c1-14(10-4-5-13-7-10)9-2-3-11-12(6-9)16-8-15-11;/h2-3,6,10,13H,4-5,7-8H2,1H3;1H

InChI Key

RDHJIAXUSVODOY-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNC1)C2=CC3=C(C=C2)OCO3.Cl

Origin of Product

United States

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